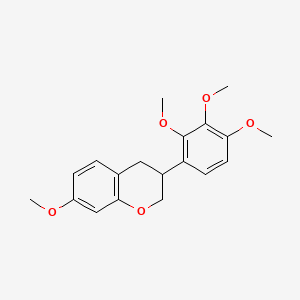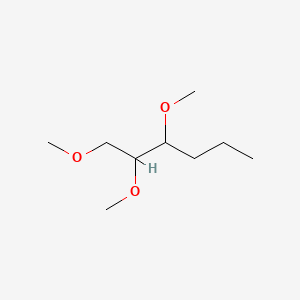![molecular formula C4H10O B13811629 N-Butanol,[1-14C]](/img/structure/B13811629.png)
N-Butanol,[1-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanol,[1-14C] is a radiolabeled form of n-butanol, a primary alcohol with the chemical formula CH3CH2CH214CH2OH. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful for tracing and studying metabolic pathways in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butanol,[1-14C] can be synthesized through several methods. One common approach involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method is the Reppe synthesis, which involves the carbonylation of propene . Additionally, the hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is a dominant industrial method .
Industrial Production Methods
Industrial production of n-butanol typically involves the hydroformylation of propene to produce n-butyraldehyde, followed by hydrogenation to yield n-butanol . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-Butanol,[1-14C] undergoes various chemical reactions, including:
Reduction: N-Butanol can be reduced to butane using strong reducing agents.
Substitution: N-Butanol can undergo substitution reactions to form butyl derivatives.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Butanal.
Reduction: Butane.
Substitution: Butyl chloride, butyl sulfate.
Scientific Research Applications
N-Butanol,[1-14C] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Butanol,[1-14C] involves its incorporation into metabolic pathways where it can be traced due to its radioactive carbon-14 label. This allows researchers to study the molecular targets and pathways involved in various biochemical processes . For example, in lipid metabolism studies, N-Butanol,[1-14C] can be used to trace the incorporation of butanol into fatty acids and other lipids .
Comparison with Similar Compounds
N-Butanol,[1-14C] can be compared with other similar compounds such as:
Isobutanol: An isomer of n-butanol with a different structure but similar chemical properties.
Butan-2-ol: Another isomer of n-butanol with a hydroxyl group on the second carbon atom.
Tert-Butanol: A tertiary alcohol with a different structure and reactivity compared to n-butanol.
Uniqueness
The uniqueness of N-Butanol,[1-14C] lies in its radioactive carbon-14 label, which makes it an invaluable tool for tracing and studying metabolic pathways in various scientific research applications .
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
76.11 g/mol |
IUPAC Name |
(114C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4+2 |
InChI Key |
LRHPLDYGYMQRHN-DOMIDYPGSA-N |
Isomeric SMILES |
CCC[14CH2]O |
Canonical SMILES |
CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


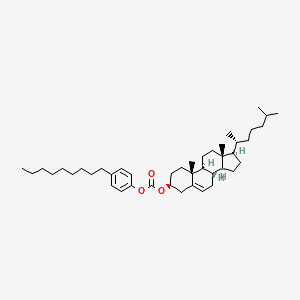
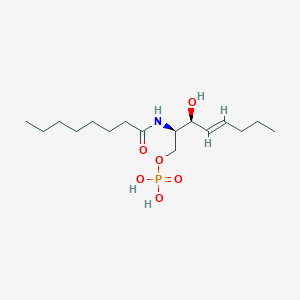
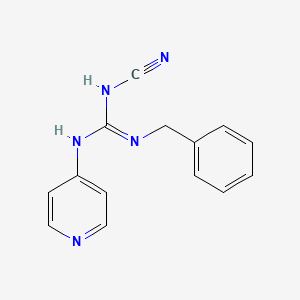
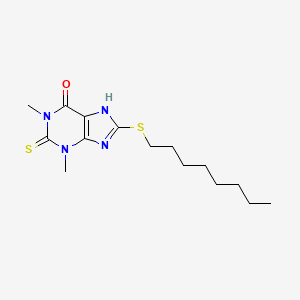
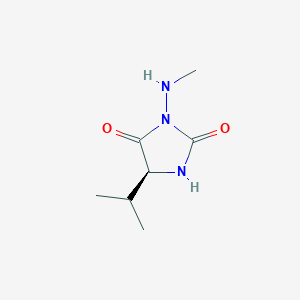
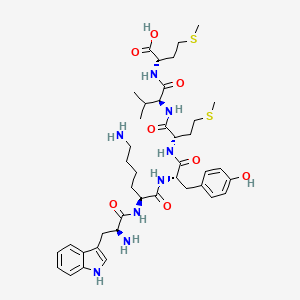
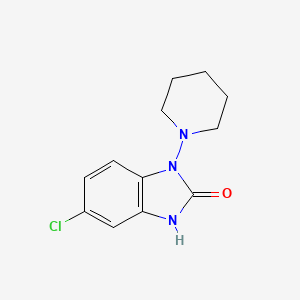
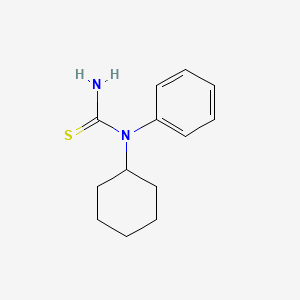
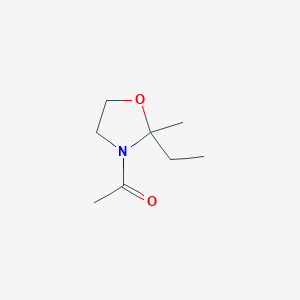
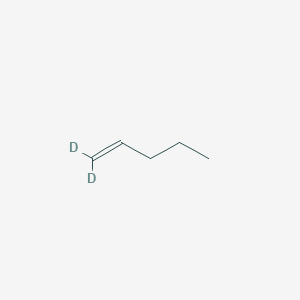
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
